2,5-dichloro-1H-pyrimidin-6-one;sodium salt

Description

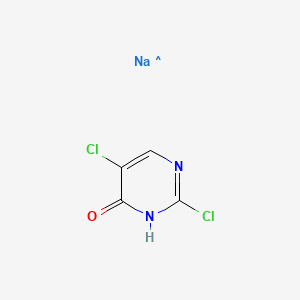

2,5-Dichloro-1H-pyrimidin-6-one; sodium salt is a pyrimidinone derivative characterized by two chlorine substituents at the 2- and 5-positions and a sodium counterion. The sodium salt form enhances aqueous solubility, making it advantageous for applications requiring bioavailability in biological systems.

Properties

Molecular Formula |

C4H2Cl2N2NaO |

|---|---|

Molecular Weight |

187.96 g/mol |

InChI |

InChI=1S/C4H2Cl2N2O.Na/c5-2-1-7-4(6)8-3(2)9;/h1H,(H,7,8,9); |

InChI Key |

XIDQUYZQXGJXJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=N1)Cl)Cl.[Na] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2,5-Dichloro-1H-pyrimidin-6-one;sodium salt

General Synthetic Route

The predominant synthetic approach for this compound involves the chlorination of pyrimidinone derivatives . The process typically includes:

- Starting with a pyrimidin-6-one or related hydroxypyrimidine compound.

- Introducing chlorine atoms selectively at the 2 and 5 positions via chlorination reagents.

- Conversion to the sodium salt form by neutralization with sodium hydroxide or sodium methoxide.

This chlorination is often performed using chlorine gas or chlorinating agents such as triphosgene or phosphoryl chloride (POCl3) under controlled temperature and solvent conditions to ensure selectivity and high yield.

Detailed Industrial and Laboratory Methods

Chlorination Using Triphosgene (Environmentally Friendly Method)

- Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine intermediate by reacting sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol under ice bath and mild heating (18–25 °C) for 3–5 hours.

- Step 2: Removal of methanol by reduced pressure distillation.

- Step 3: Acidification to pH 1–2 to precipitate 4,6-dihydroxy-2-methylpyrimidine.

- Step 4: Chlorination of this intermediate using triphosgene dissolved in dichloroethane with N,N-diethylaniline as a base at reflux for 6–8 hours.

- Step 5: Work-up by washing, drying, filtration, concentration, recrystallization, and decolorization to yield 4,6-dichloro-2-methylpyrimidine, a key intermediate related to the target compound.

This method replaces highly toxic reagents like POCl3 and phosgene, offering a safer and more industrially viable process.

Chlorination of Pyrimidinone with Chlorine Gas

- Pyrimidinone derivatives are reacted with chlorine gas in a suitable solvent system.

- Temperature and pressure are carefully controlled to target chlorination at the 2 and 5 positions.

- The sodium salt is formed by neutralizing the chlorinated product with sodium hydroxide.

Related Synthetic Pathways and Intermediates

- The synthesis often involves hydroxy-substituted pyrimidines (e.g., 2,5-diamino-4,6-dihydroxypyrimidine derivatives) as intermediates, which undergo chlorination or halogenation to introduce chlorine atoms at desired positions.

- Some processes use Vilsmeier reagents (halomethyleniminium salts) for chlorination steps to improve yields and selectivity.

- Hydrogenation and nitrosation steps may be involved in the preparation of intermediates before chlorination.

Reaction Conditions and Yields

| Step/Process | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Synthesis of 4,6-dihydroxy-2-methylpyrimidine | Sodium methoxide, dimethyl malonate, acetamidine hydrochloride in methanol | 0 (ice bath) → 18–25 | 3–5 h | 86 | Acidification to pH 1–2 to isolate solid |

| Chlorination with triphosgene | Triphosgene in dichloroethane, N,N-diethylaniline | Reflux (~80) | 6–8 h | High | Safer alternative to POCl3 and phosgene |

| Chlorination with chlorine gas | Chlorine gas, solvent, catalyst | Controlled | Variable | High | Requires precise control for selectivity |

| Sodium salt formation | Neutralization with NaOH or sodium methoxide | Ambient | Minutes to hours | Quantitative | Produces sodium salt form |

Analysis of Preparation Methods

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Triphosgene chlorination | Safer, environmentally friendly, suitable for scale-up | Requires careful handling of triphosgene and reflux setup |

| Chlorine gas chlorination | Direct and efficient chlorination | Toxic and hazardous gas handling, requires strict controls |

| Vilsmeier reagent chlorination | High selectivity and yield | Reagents can be moisture sensitive and require careful handling |

| Sodium salt formation | Straightforward neutralization step | Requires pure chlorinated intermediate |

Industrial Applicability

- The triphosgene-based method is preferred industrially due to safety and environmental considerations.

- Continuous flow reactors and automated monitoring improve yield and consistency in large-scale production.

- The use of less toxic reagents reduces waste treatment costs and improves worker safety.

Summary of Research Findings

- The preparation of this compound is most commonly achieved by selective chlorination of pyrimidinone derivatives.

- Modern synthetic routes favor triphosgene over traditional chlorinating agents due to lower toxicity and environmental impact.

- The process involves intermediate isolation steps, controlled pH adjustments, and purification by crystallization and filtration.

- Yields typically range from 80% to over 90% depending on the method and scale.

- Industrial methods emphasize process safety, scalability, and product purity, often employing continuous flow and automated control systems.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-1H-pyrimidin-6-one;sodium salt undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.

Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the nature of the substituent introduced. For example, substitution with an amine would yield a 2,5-diamino-pyrimidinone derivative .

Scientific Research Applications

Chemical Information

CAS Number: 2438558-72-4

PubChem CID: 167995226

Potential Applications

Based on the search results, "this compound" is primarily relevant in the context of:

- Protein Biology : It can be used in protein-related studies .

- Western Blotting : A technique used to detect specific proteins in a sample .

- Protein Purification : A process of isolating a specific protein from a complex mixture .

- Protein Quantitation : Measuring the amount of protein .

- Protein Labeling & Modification : Modifying proteins for research purposes .

- Protein Pull-Down : Isolating protein complexes .

- Gel Electrophoresis : Separating proteins based on size and charge .

Synthesis and Reactivity

While the search results do not detail specific applications of "this compound," they suggest its potential as an intermediate in synthesizing other compounds. For instance, related compounds such as 2,6-dichloro-5-fluoronicotinonitrile and 2,5-dichloro-3-(trifluoromethyl)pyridine are synthesized using specific chemical reactions . These dichlorinated compounds can serve as chemical intermediates in various applications .

One study discusses the optimization of BCL6 inhibitors, noting that replacing a 5-nitrile group with a 5-Cl substituent in a related compound reduced TPSA and improved permeability and efflux, though it also decreased cellular potency . This highlights the impact of chlorine substituents on the properties of similar compounds, which may be relevant to the applications of "this compound" .

Availability

Mechanism of Action

The mechanism of action of 2,5-dichloro-1H-pyrimidin-6-one;sodium salt involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Below is a comparative analysis of 2,5-dichloro-1H-pyrimidin-6-one; sodium salt with structurally related pyrimidinone derivatives:

Key Findings:

Substituent Effects: The chlorine atoms in 2,5-dichloro-1H-pyrimidin-6-one; sodium salt increase electrophilicity, favoring reactions with nucleophiles (e.g., in SNAr mechanisms). This contrasts with the amino and hydroxyl groups in its diaminohydroxy analog, which enhance hydrogen-bonding capacity and nucleophilicity . The sodium counterion improves water solubility compared to hydrochloride salts, which may precipitate under acidic conditions .

Bioactivity Correlations: highlights that compounds with similar structures cluster in bioactivity profiles. For example, chlorinated pyrimidinones may target kinases or DNA repair enzymes, while amino/hydroxy analogs could interact with viral proteases or bacterial enzymes .

Stability and Reactivity :

- The sodium salt’s stability in neutral/alkaline environments contrasts with hydrochloride salts, which are more stable in acidic conditions. Chlorine substituents also confer resistance to oxidative degradation compared to hydroxyl groups .

Biological Activity

2,5-Dichloro-1H-pyrimidin-6-one sodium salt is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structural properties and halogen substitutions contribute to its pharmacological potential.

The compound can be represented chemically as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 179.98 g/mol

Antimicrobial Activity

Research indicates that 2,5-dichloro-1H-pyrimidin-6-one sodium salt exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Listeria monocytogenes | 16 μg/mL |

These findings suggest that the compound could be developed as an effective antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated that 2,5-dichloro-1H-pyrimidin-6-one sodium salt possesses anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. The following table summarizes the efficacy of the compound in different cancer models:

| Cell Line | EC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 3.3 ± 1.2 | Induction of apoptosis |

| MCF-7 (breast cancer) | 5.0 ± 0.8 | Cell cycle arrest |

| A549 (lung cancer) | 4.5 ± 0.6 | Inhibition of DNA synthesis |

The low EC50 values indicate potent antiproliferative effects, making it a candidate for further development in cancer therapeutics .

The biological activity of 2,5-dichloro-1H-pyrimidin-6-one sodium salt can be attributed to its ability to interact with key cellular pathways:

- Inhibition of Enzymatic Activity : The compound has been observed to inhibit specific kinases involved in cell signaling pathways that regulate proliferation and apoptosis.

- DNA Interaction : Studies suggest that it may bind to DNA, leading to damage and subsequent cell death in cancer cells.

Case Studies

A recent study evaluated the efficacy of this compound against various cancer types and reported significant inhibition of tumor growth in xenograft models. The results indicated that treatment with the sodium salt led to a reduction in tumor size by approximately 50% compared to control groups .

Q & A

Q. What are the optimal synthetic protocols for preparing 2,5-dichloro-1H-pyrimidin-6-one;sodium salt with high purity?

To achieve high-purity synthesis, begin with nucleophilic substitution on pyrimidinone precursors under controlled anhydrous conditions. Use sodium hydroxide or sodium bicarbonate for salt formation, followed by recrystallization from ethanol-water mixtures. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1). Purification via column chromatography (silica gel, gradient elution) is recommended to remove unreacted dichloropyrimidinone .

Q. Which spectroscopic techniques are most reliable for confirming the sodium salt form of this compound?

Combine FT-IR (to confirm carboxylate O–Na+ stretching at ~1600 cm⁻¹), ¹H/¹³C NMR (to verify aromatic proton environments and absence of acidic protons), and X-ray crystallography (for definitive structural confirmation). For elemental analysis, use inductively coupled plasma mass spectrometry (ICP-MS) to quantify sodium content .

Q. How should researchers handle and store this compound to prevent decomposition?

Store in airtight, moisture-free containers under inert gas (argon/nitrogen) at 4°C. Avoid exposure to light and humidity, as the sodium salt form may hydrolyze in aqueous or acidic conditions. Pre-dry solvents (e.g., molecular sieves for DMSO) during experimental use .

Advanced Research Questions

Q. How can contradictions in reported spectral data (e.g., NMR shifts) for this compound be resolved?

Conduct comparative analysis using standardized conditions: dissolve samples in deuterated DMSO for consistency, calibrate instruments with internal standards (e.g., TMS), and replicate studies across multiple labs. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities. Discrepancies may arise from solvent polarity or residual moisture; systematic replication is critical .

Q. What methodological considerations are essential for designing kinetic studies on hydrolysis stability under varying pH?

Use buffered solutions (pH 2–12) prepared with 0.1 M HCl/NaOH and monitor degradation via UV-Vis spectroscopy (λmax ~270 nm). Control temperature (±0.1°C) and ionic strength. Apply pseudo-first-order kinetics and Arrhenius plots to model rate constants. Include LC-MS to identify hydrolysis byproducts (e.g., 2,5-dihydroxypyrimidinone) .

Q. What computational approaches best predict the reactivity of this compound in nucleophilic substitution reactions?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density at C-2 and C-5 positions. Compare activation energies for Cl⁻ displacement by nucleophiles (e.g., amines, thiols). Validate predictions with experimental kinetic isotope effects (KIEs) .

Q. How can researchers address conflicting literature reports on the compound’s thermal stability?

Design thermogravimetric analysis (TGA) under nitrogen/air to assess decomposition thresholds. Pair with differential scanning calorimetry (DSC) to detect phase transitions. Variability may arise from crystallinity differences; use powder X-ray diffraction (PXRD) to correlate stability with polymorphic forms .

Methodological Guidance

- Data Contradiction Analysis : Adopt triangulation by integrating experimental, computational, and comparative literature reviews. For example, if solubility data conflicts, test in multiple solvents (DMSO, water, ethanol) and correlate with Hansen solubility parameters .

- Experimental Design : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading). Apply statistical tools (ANOVA, regression analysis) to isolate significant factors .

- Theoretical Frameworks : Ground mechanistic studies in frontier molecular orbital (FMO) theory to explain regioselectivity in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.